molecular formula C24H21N3O5 B11430706 N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

Cat. No.: B11430706
M. Wt: 431.4 g/mol
InChI Key: WYWOEKNVHDORMZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide: is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and the quinazolinone core structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with acetic anhydride to yield the quinazolinone core. Finally, the acetamide group is introduced through an acylation reaction using acetic acid or acetic anhydride under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or other substituted derivatives on the phenyl rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs. Its ability to inhibit specific enzymes and pathways is of significant interest in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(4-ethoxy-3-methoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

    4-methoxyphenyl N-(4-(methylthio)phenyl)carbamate: Contains a carbamate group instead of the quinazolinone core.

    Aryl carbazole-based macrocycles: These compounds share the aryl and methoxy substituents but have a different core structure.

Uniqueness: N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is unique due to its specific combination of the quinazolinone core and methoxy-substituted phenyl rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C24H21N3O5/c1-31-18-12-10-17(11-13-18)27-23(29)20-8-3-4-9-21(20)26(24(27)30)15-22(28)25-16-6-5-7-19(14-16)32-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

WYWOEKNVHDORMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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